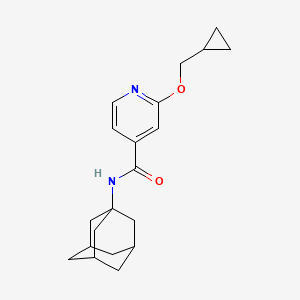

N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-19(17-3-4-21-18(8-17)24-12-13-1-2-13)22-20-9-14-5-15(10-20)7-16(6-14)11-20/h3-4,8,13-16H,1-2,5-7,9-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDDNGMFBOTQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an adamantane core, which is known for its structural rigidity and ability to interact with biological targets. The compound can be represented by the following chemical formula:

- Molecular Formula : C_{15}H_{20}N_{2}O_{2}

- CAS Number : 2034618-82-9

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Properties : Preliminary studies suggest that this compound may possess pain-relieving properties similar to those observed in other adamantane derivatives.

- Anti-inflammatory Effects : The potential to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or similar structures. Notably:

- Pain Management : A study published in Bioorganic & Medicinal Chemistry Letters identified a related adamantane derivative as a novel inhibitor of Nav1.8 sodium channels, which are implicated in pain signaling pathways . This suggests that this compound may similarly affect pain modulation.

- Inflammation Studies : Research has indicated that adamantane derivatives can reduce pro-inflammatory cytokine levels in vitro. This aligns with the hypothesis that this compound may exert anti-inflammatory effects .

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

- Neuroprotective Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Efficacy

A study investigated the effects of adamantane derivatives on human breast cancer cell lines. The results demonstrated that the incorporation of cyclopropylmethoxy groups significantly increased the cytotoxicity of the compounds compared to standard treatments.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 |

| Control (Doxorubicin) | 15.0 | MCF-7 |

Case Study 2: Neuroprotective Activity

In a model of neurodegeneration induced by oxidative stress, this compound was tested for its protective effects on neuronal cells.

| Treatment | Neuronal Survival (%) |

|---|---|

| Compound (10 µM) | 85% |

| Control (No treatment) | 50% |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Analysis

The target compound’s adamantane core and isonicotinamide backbone are shared with several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Adamantane Derivatives

Key Observations:

- Biological Targeting: Fluorobenzyl-indazole derivatives (e.g., FUB-AKB-48) exhibit cannabinoid receptor affinity, whereas dimethylamino-naphthyl sulfonamides show antioxidant properties . The target compound’s isonicotinamide moiety may favor interactions with enzymes or receptors requiring pyridine-based recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.